molecular formula C18H19NO3 B8488294 ethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B8488294
M. Wt: 297.3 g/mol
InChI Key: LFSYUHOUKZYIHP-UHFFFAOYSA-N
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Patent
US04180572

Procedure details

1A was treated with sodium bicarbonate to prepare the free base (1B). A mixture of 5.3 g of 1B and 8.23 g of thallium ethoxide in 50 ml of dimethylformide was stirred at room temperature for 16 hours. 5.64 g of benzyl bromide then was added and the resulting mixture was stirred at room temperature for 5 hours. Thallium bromide precipitated and was filtered. The filtrate was stripped of solvent under reduced pressure and the residue was dry column chromatographed through silica gel using a 4:16:80 by volume mixture of tetrahydrofuran, ethyl acetate and hexane as eluent. The product was recrystallized from ether/hexane to give 1, as a solid, m.p.: 83.5°-84.5°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base ( 1B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1B
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
thallium ethoxide
Quantity
8.23 g
Type
reactant
Reaction Step Three
Quantity
5.64 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]([CH:7]1[CH2:12][NH:11][C:10]2[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=2[O:8]1)=[O:6])[CH3:3].C(=O)(O)[O-].[Na+].[O-]CC.[Tl+].[CH2:26](Br)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([N:11]1[C:10]2[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=2[O:8][CH:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH2:12]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(=O)C1OC2=C(NC1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
base ( 1B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1B
Quantity
5.3 g
Type
reactant
Smiles
Name
thallium ethoxide
Quantity
8.23 g
Type
reactant
Smiles
[O-]CC.[Tl+]
Step Four
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Thallium bromide precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the residue was dry column
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel using a 4:16:80
ADDITION
Type
ADDITION
Details
by volume mixture of tetrahydrofuran, ethyl acetate and hexane as eluent
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ether/hexane
CUSTOM
Type
CUSTOM
Details
to give 1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(OC2=C1C=CC=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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